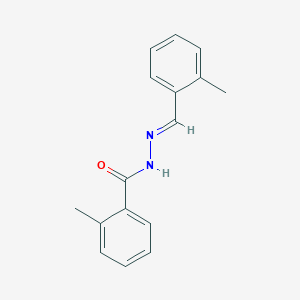![molecular formula C18H17N5O B3840062 N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide](/img/structure/B3840062.png)
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide
Overview
Description
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. The p53 tumor suppressor protein is often inactivated in cancer cells by the overexpression of MDM2, an E3 ubiquitin ligase that promotes p53 degradation. MI-773 has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Mechanism of Action
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide binds to the hydrophobic pocket on MDM2 that interacts with p53, disrupting the p53-MDM2 interaction. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. This compound has been shown to have a higher binding affinity for MDM2 than other p53-MDM2 inhibitors, making it a more potent inhibitor of the p53-MDM2 interaction.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells both in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment. This compound has also been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide is its high potency and specificity for the p53-MDM2 interaction. This makes it a valuable tool for studying the role of the p53 pathway in cancer and for developing new cancer therapies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide research. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Finally, the combination of this compound with other cancer therapies, such as immunotherapy, is an area of active investigation.
Scientific Research Applications
N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the p53-MDM2 interaction, leading to the stabilization and activation of p53. This results in cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
properties
IUPAC Name |
N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-12-16(11-21-17(22-12)14-3-7-19-8-4-14)13(2)23-18(24)15-5-9-20-10-6-15/h3-11,13H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJLUDPFHVINNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC(=O)C2=CC=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-nitrobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3840012.png)
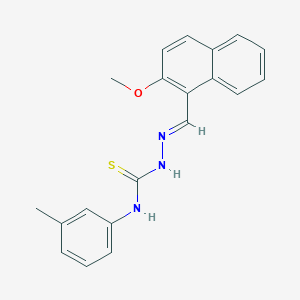
![2-hydroxy-2-[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B3840026.png)
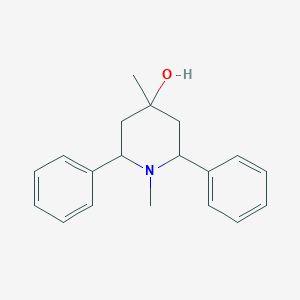
![5-nitro-2-furaldehyde (6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3840038.png)
![5,5'-[2-(4-methoxyphenyl)-1,1-ethenediyl]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B3840050.png)
![1-[4-(isopropylthio)butoxy]-4-methylbenzene](/img/structure/B3840052.png)

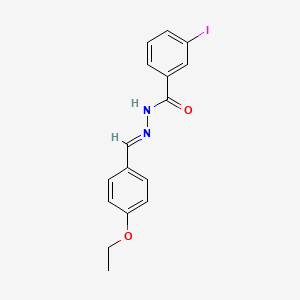
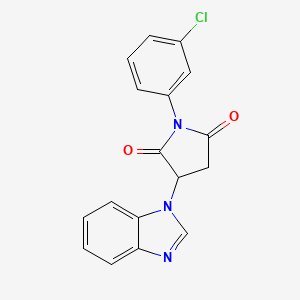
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3840063.png)
